molecular formula C10H12Cl2N2OS B4843854 3-[(2,4-dichlorobenzyl)thio]propanohydrazide

3-[(2,4-dichlorobenzyl)thio]propanohydrazide

Cat. No. B4843854
M. Wt: 279.19 g/mol
InChI Key: PJSNZHJYOXCMAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,4-dichlorobenzyl)thio]propanohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DBCP hydrazide and has a molecular formula of C11H13Cl2N3OS.

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorobenzyl)thio]propanohydrazide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cellular processes. It may also interact with cellular membranes and disrupt their function.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2,4-dichlorobenzyl)thio]propanohydrazide has biochemical and physiological effects on living organisms. This compound has been reported to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain microorganisms, including bacteria and fungi. Additionally, this compound has been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(2,4-dichlorobenzyl)thio]propanohydrazide in lab experiments is its versatility. This compound can be used in various assays and experiments to study different biological processes. However, one limitation is its potential toxicity. This compound should be handled with care, and proper safety protocols should be followed.

Future Directions

There are several possible future directions for research on 3-[(2,4-dichlorobenzyl)thio]propanohydrazide. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the mechanism of action and efficacy of this compound in different types of cancer. Another direction for research is the development of new synthesis methods to produce this compound in a more efficient and cost-effective manner. Additionally, this compound could be studied for its potential use in other fields, such as materials science and environmental science.
Conclusion:
In conclusion, 3-[(2,4-dichlorobenzyl)thio]propanohydrazide is a promising chemical compound that has potential applications in various scientific fields. Its synthesis method has been optimized, and its mechanism of action and biochemical and physiological effects have been studied. While there are limitations to its use in lab experiments, there are many possible future directions for research on this compound.

Scientific Research Applications

3-[(2,4-dichlorobenzyl)thio]propanohydrazide has shown potential in various scientific research applications, including medicinal chemistry, biochemistry, and biotechnology. This compound has been reported to have anticancer, antimicrobial, and antifungal properties. It has also been studied for its potential use as a corrosion inhibitor and as a reagent in organic synthesis.

properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2OS/c11-8-2-1-7(9(12)5-8)6-16-4-3-10(15)14-13/h1-2,5H,3-4,6,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSNZHJYOXCMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSCCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4-Dichlorobenzyl)sulfanyl]propanehydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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